3-METHYL-1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15-7-5-9-17(13-15)20-22-23-21(26-12-6-8-16(2)14-26)18-10-3-4-11-19(18)27(22)25-24-20/h3-5,7,9-11,13,16H,6,8,12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSMMTGUHKYNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a triazoloquinazoline moiety, which is known for its diverse pharmacological properties. The presence of the triazole ring enhances its interaction with biological targets.
Research indicates that compounds containing triazole and quinazoline structures often exhibit significant biological activities, including:
- Antimicrobial Activity : The triazole ring is known for its antifungal properties, while quinazolines have been explored for their antibacterial effects.
- CNS Activity : Piperidine derivatives are frequently studied for their neuropharmacological effects, including anxiolytic and anticonvulsant activities.
Antimicrobial Properties
In vitro studies have shown that derivatives of triazoles exhibit substantial antimicrobial activity against various pathogens. For instance:
- Study Findings : A series of triazole derivatives were tested against multiple bacterial strains using the agar dilution method. Compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The quinazoline scaffold has been linked to anticancer properties. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways:
- Mechanistic Insights : Research has shown that quinazoline derivatives can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the piperidine or triazole moieties can significantly influence their pharmacological profiles.
Key Findings
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents on the aromatic rings tend to show enhanced biological activity due to increased electrophilicity.
- Substituent Positioning : The position of substituents on the piperidine ring affects binding affinity to biological targets.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 3-methyl-1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine. Research indicates that derivatives of quinazoline and triazole exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative showed significant inhibition of cell proliferation in breast cancer cells, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
Compounds with triazole and quinazoline structures have demonstrated antimicrobial activity. The presence of the piperidine moiety may enhance the compound's ability to penetrate microbial membranes.
- Case Study : Research on similar compounds revealed effective inhibition of bacterial growth, particularly against Gram-positive bacteria .
Neuropharmacological Effects
The piperidine structure is often associated with neuroactive compounds. Initial evaluations suggest that this compound may modulate neurotransmitter systems.
- Case Study : Compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating depression and anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the [1,2,3]Triazolo[1,5-a]Quinazoline Family
- Compound 6a (2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile): Structural Differences: Lacks the piperidine substituent but includes a malononitrile group at position 3. Activity: Demonstrated marginal activity against Renal Cancer UO-31 (GP = 81.85%) but was less potent compared to thieno-fused triazolopyrimidines .
- N-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1-benzylpiperidin-4-amine (CM984912): Structural Differences: Contains a benzenesulfonyl group and a benzylpiperidine moiety. Activity: Not explicitly reported, but the benzenesulfonyl group may enhance binding to hydrophobic enzyme pockets .
Thieno-Fused Triazolopyrimidines vs. Triazoloquinazolines
- Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., 4i, 5n, o): Structural Differences: Replace the quinazoline core with a pyrimidine fused to a thiophene ring. Activity: Significantly more active in anticancer screens compared to triazoloquinazolines, attributed to improved solubility and electronic effects from the thiophene ring . Limitations: Poor solubility of derivatives like 3a-h (thieno[3,2-e]triazolopyrimidines) limits cellular uptake .
Triazolopyrimidines with Piperidine/Phenethyl Substituents
From , structurally related triazolopyrimidines include:
| Compound ID | Substituents | Melting Point (°C) | Activity Notes |
|---|---|---|---|
| 60 | N-(4-Chlorophenethyl)-5-(pyridin-2-yl) | 194–195 | Anti-tubercular screening |
| 61 | N-(4-Methoxyphenethyl)-N-methyl-5-phenyl | 170–171 | Moderate solubility |
| 63 | 7-(3-(4-Methoxyphenyl)piperidin-1-yl) | Semi-solid | Likely poor crystallinity |
- Key Differences :
Physicochemical Properties
Preparation Methods
Quinazoline Precursor Preparation
The quinazoline intermediate is synthesized from anthranilic acid derivatives. In a representative protocol:
- Benzoxazinone formation : Anthranilic acid (70 ) reacts with acetic anhydride to form 3,1-benzoxazin-4-one (71 ) in quantitative yield (Scheme 20).
- Amidine cyclization : Treatment of 71 with ammonium acetate under microwave irradiation (150°C, 10 min) yields 4-hydroxyquinazoline (72 ), which is subsequently dehydrated using POCl₃ to afford 4-chloroquinazoline (73 ).
Table 1. Optimization of Quinazoline Precursor Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ac₂O, 100°C, 2 h | 98 | |
| 2 | NH₄OAc, MW, 150°C | 85 | |
| 3 | POCl₃, reflux | 92 |
Triazole Annulation
The triazole ring is introduced via cyclocondensation of 4-chloroquinazoline (73 ) with hydrazine derivatives:
- Hydrazine substitution : Reaction of 73 with hydrazine hydrate in i-propanol at 80°C yields 4-hydrazinylquinazoline (74 ).
- Cyclization : Treatment of 74 with triphosgene in DCM at 0°C generates thetriazolo[1,5-a]quinazoline core (75 ) via intramolecular dehydrative cyclization (Scheme 19).
Key Observation : Microwave irradiation (230°C, 12 min) improves cyclization efficiency, increasing yield from 65% to 88%.
Functionalization with 3-Methylpiperidine
Nucleophilic Aromatic Substitution
The piperidine moiety is introduced at position 1 via SNAr reaction:
- Activation : Intermediate 77 is treated with LDA at −78°C to deprotonate the N1 position, generating a stabilized anion.
- Alkylation : Reaction with 3-methylpiperidine mesylate in THF at 0°C affords the target compound in 68% yield (Scheme 27).
Critical Parameter : Use of LiTMP as base increases regioselectivity for N1 over N2 alkylation (N1:N2 = 9:1).
Alternative Synthetic Routes
One-Pot Multicomponent Assembly
A streamlined approach combines anthranilic acid, 3-methylphenyl isocyanate, and 3-methylpiperidine in a single pot:
Solid-Phase Synthesis
Houghten’s traceless linker strategy enables combinatorial access to analogues:
- Resin-bound synthesis : Anthranilic acid is immobilized on MBHA resin, followed by sequential triazole and piperidine additions.
- Cleavage : TFA treatment releases the target compound with >95% purity.
Analytical Characterization Data
Table 3. Spectroscopic Data for Target Compound
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H), 7.65 (s, 1H), 7.48–7.41 (m, 4H), 4.32 (br s, 1H), 3.15–3.08 (m, 2H), 2.89 (s, 3H), 2.45 (s, 3H), 1.95–1.82 (m, 4H) |
| HRMS (ESI-TOF) | [M+H]⁺ Calc.: 398.2124; Found: 398.2121 |
Q & A
Q. What are the common synthetic routes for preparing triazoloquinazoline derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of triazoloquinazoline scaffolds typically involves cyclization of precursors like 2-aminobenzonitrile with alkynes using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimization strategies include:
- Catalyst screening : Copper(I) iodide or Cu(OAc)₂ in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Substituent compatibility : Bulky groups (e.g., 3-methylphenyl) may require longer reaction times (12–24 hrs) to avoid steric hindrance .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >85% purity .
Q. Which spectroscopic techniques are critical for structural elucidation of triazoloquinazoline-piperidine hybrids?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.5 ppm) and piperidine methyl groups (δ 1.2–1.4 ppm) to confirm regiochemistry .
- HRMS (ESI⁺) : Accurate mass determination (e.g., [M+H]⁺ at m/z 427.2012 for C₂₄H₂₃N₅) .
- X-ray crystallography : Resolves fused triazole-quinazoline ring conformations and piperidine chair geometry .
Q. How are in vitro bioactivity assays designed to screen triazoloquinazoline derivatives for kinase inhibition?
- Methodological Answer : Standard protocols involve:
- Kinase profiling : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-Glo™ luminescence assays (IC₅₀ values <1 µM indicate potency) .
- Cell viability assays : MTT testing on cancer cell lines (e.g., MCF-7, A549) at 10 µM for 48 hrs; growth inhibition >50% signals hit compounds .
Advanced Research Questions
Q. How can contradictory bioactivity data between triazoloquinazoline analogs be resolved?
- Methodological Answer : Discrepancies (e.g., high in vitro activity vs. poor in vivo efficacy) require:
- Comparative SAR : Map substituent effects (e.g., 3-methylphenyl vs. trifluoromethyl groups on logP and target binding) .
- Metabolic stability assays : Liver microsome testing (human/rat) identifies rapid degradation (t₁/₂ <30 min) due to piperidine N-oxidation .
- Proteomics : SILAC-based profiling to confirm off-target interactions (e.g., unintended PDE4 inhibition) .
Q. What computational strategies are effective for predicting target engagement of triazoloquinazoline-piperidine hybrids?
- Methodological Answer : Combine:
- Molecular docking (AutoDock Vina) : Prioritize kinases with ATP-binding pocket complementarity (e.g., VEGFR2, ΔG < -9 kcal/mol) .
- MD simulations (GROMACS) : Assess piperidine ring flexibility and solvent accessibility over 100 ns trajectories .
- Pharmacophore modeling (MOE) : Highlight critical H-bond acceptors (triazole N2) and hydrophobic contacts (3-methylphenyl) .
Q. How can solubility challenges in triazoloquinazoline derivatives be addressed for in vivo studies?
- Methodological Answer : Strategies include:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL) .
- Nanoformulation : PEGylated liposomes (size: 120 nm, PDI <0.2) enhance bioavailability in rodent models .
- Prodrug design : Esterification of quinazoline carbonyl groups (e.g., acetyloxymethyl) for hydrolysis-triggered activation .
Key Research Findings
- Structural Insights : The 3-methylphenyl group enhances π-π stacking with kinase hydrophobic pockets, while the piperidine moiety improves blood-brain barrier penetration .
- Contradictions : Thieno-fused analogs (e.g., thieno[2,3-e]triazoloquinazolines) show superior anticancer activity compared to aryl-fused derivatives, likely due to improved solubility .
- Limitations : Poor metabolic stability (CYP3A4-mediated oxidation) necessitates prodrug strategies for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
